1'-benzyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]
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Overview
Description
1’-benzyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-benzyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with piperidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1’-benzyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] can undergo various chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
1’-benzyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1’-benzyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a crucial role in biological processes. The compound’s unique structure allows it to fit into binding sites with high specificity, thereby modulating the activity of these targets .
Comparison with Similar Compounds
Similar Compounds
- 2,3-dihydro-2-spiro[1-(benzyl)piperidin-4-yl]-1,3-benzothiazole
- benzyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1
Uniqueness
1’-benzyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] stands out due to its specific spiro linkage, which imparts unique chemical and physical properties. This makes it particularly valuable in applications where stability and specific interactions are required .
Properties
IUPAC Name |
1'-benzylspiro[2,3-dihydro-1H-isoquinoline-4,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c1-2-6-17(7-3-1)15-22-12-10-20(11-13-22)16-21-14-18-8-4-5-9-19(18)20/h1-9,21H,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZYRYPJVQTTQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNCC3=CC=CC=C23)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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